molecular formula C12H17F2NO B12116099 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine

2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine

Cat. No.: B12116099
M. Wt: 229.27 g/mol
InChI Key: UFGPIMGXKXJRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorophenyl group, an isopropoxy group, and a methylethanamine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the reaction of 2,4-difluoroaniline with isopropyl chloroformate to form the isopropoxy derivative. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate pathways depending on its structural configuration and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine is unique due to its combination of the isopropoxy group and the methylethanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C12H17F2NO

Molecular Weight

229.27 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-N-methyl-2-propan-2-yloxyethanamine

InChI

InChI=1S/C12H17F2NO/c1-8(2)16-12(7-15-3)10-5-4-9(13)6-11(10)14/h4-6,8,12,15H,7H2,1-3H3

InChI Key

UFGPIMGXKXJRMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CNC)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.